NBD-PE: A Comprehensive Technical Guide for Cell Biology Researchers
NBD-PE: A Comprehensive Technical Guide for Cell Biology Researchers
An In-depth Technical Guide on the Core Applications of NBD-PE in Cellular and Molecular Research for Researchers, Scientists, and Drug Development Professionals.
N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, commonly known as NBD-PE, is a fluorescently labeled phospholipid widely utilized in cell biology to investigate the dynamics of cellular membranes. Its utility stems from the environmentally sensitive NBD fluorophore attached to the head group of phosphatidylethanolamine (PE). This guide provides a detailed overview of NBD-PE's properties, its primary applications, and experimental protocols for its use.
Core Properties of NBD-PE
The utility of NBD-PE as a fluorescent probe is defined by its photophysical and chemical characteristics. These properties are summarized below.
Photophysical and Molecular Data
| Property | Value | Source |
| Excitation Maximum (λex) | 463 nm | [1][2] |
| Emission Maximum (λem) | 536 nm | [1][2] |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [1] |
| Emission Color | Green | [1] |
| Molecular Weight (M.Wt) | 956.24 g/mol | [2] |
| Molecular Formula | C₄₉H₉₀N₅O₁₁P | [2] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble in chloroform and methanol (up to 0.50 mM with sonication) | [2] |
| Storage | Store at -20°C, protected from light | [1][2] |
Key Applications in Cell Biology
NBD-PE's unique properties make it a versatile tool for a range of applications in cell biology, primarily centered around the study of lipid dynamics and membrane-related events.
Lipid Trafficking and Transbilayer Movement
NBD-PE is extensively used to study the transport and intracellular trafficking of phospholipids in both mammalian and yeast cells.[3] The fluorescent NBD group allows for the direct visualization of lipid movement within and between cellular membranes. A key application is in monitoring the activity of flippases, a family of P4-ATPase phospholipid transporters that translocate specific lipids from the exofacial to the cytosolic leaflet of the plasma membrane, thus establishing membrane asymmetry.[4]
The general workflow for studying lipid uptake and trafficking involves introducing NBD-PE to the outer leaflet of the plasma membrane, followed by monitoring its internalization over time. The portion of NBD-PE that remains on the outer leaflet can be quenched or removed, allowing for the specific visualization and quantification of the internalized lipid.[5]
Membrane Fusion Assays
A classic application of NBD-PE is in monitoring membrane fusion events, often in conjunction with a fluorescent acceptor like Rhodamine-PE (Rh-PE).[6][7] This assay is based on Fluorescence Resonance Energy Transfer (FRET), a mechanism where the emission of a donor fluorophore (NBD) is non-radiatively transferred to a nearby acceptor fluorophore (Rhodamine) when they are in close proximity.
In this assay, one population of vesicles is labeled with both NBD-PE and Rh-PE, leading to efficient FRET and quenching of the NBD fluorescence. When these labeled vesicles fuse with an unlabeled population, the probes become diluted in the fused membrane, increasing the average distance between the donor and acceptor. This leads to a decrease in FRET efficiency and a corresponding increase in NBD fluorescence, which can be measured to monitor the kinetics of membrane fusion.[7][8]
Labeling of Cellular Structures
NBD-PE serves as a fluorescent label for various cellular structures, most notably lysosomal lipid bodies.[1] It is also used to label the membranes of giant unilamellar vesicles (GUVs), which are model systems for studying membrane properties.[1] Its application in confocal microscopy and fluorescence recovery after photobleaching (FRAP) allows for the visualization and quantitative analysis of lipid dynamics within these structures.[1]
Experimental Protocols
The following are detailed methodologies for the key applications of NBD-PE.
Protocol 1: NBD-Lipid Uptake and Trafficking Assay in Mammalian Cells
This protocol describes a method to visualize and quantify the internalization of NBD-PE in mammalian cells using confocal microscopy.
Materials:
-
Adherent mammalian cells cultured on glass-bottom dishes
-
NBD-PE
-
Dimethyl sulfoxide (DMSO)
-
Tris-Buffered Saline with Sucrose (TBSS)
-
Phospholipase inhibitors (e.g., Phenylmethylsulfonyl fluoride (PMSF) and 3-(-4-octadecyl)-benzoylacrylic acid (OBAA))
-
Fatty acid-free Bovine Serum Albumin (BSA) solution
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes to the desired confluency. Before the experiment, wash the cells twice with pre-warmed TBSS.[9]
-
NBD-PE Preparation: Prepare a stock solution of NBD-PE in DMSO. Immediately before use, dilute the stock solution in TBSS to a final concentration of 1-5 µM.
-
Cell Labeling:
-
To inhibit the metabolic conversion of NBD-lipids, pre-incubate the cells with phospholipase inhibitors (e.g., 1 mM PMSF and 5 µM OBAA) in TBSS for 10 minutes at 20°C.[10]
-
Add the NBD-PE suspension to the cells and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a controlled temperature (typically 20°C or lower to minimize endocytosis).[10]
-
-
Imaging Total Uptake: At each time point, wash the cells with TBSS and immediately image them using a confocal microscope with appropriate filter sets for NBD (Excitation: ~463 nm, Emission: ~536 nm). This will visualize both the NBD-PE on the plasma membrane and the internalized lipid.
-
Back-Exchange: To specifically visualize the internalized NBD-PE, perform a "back-exchange" by incubating the cells with a fatty acid-free BSA solution (e.g., 5% w/v in TBSS) for a short period. This step removes the NBD-PE from the outer leaflet of the plasma membrane.[9]
-
Imaging Internalized Lipid: After the back-exchange, wash the cells with TBSS and image them again. The remaining fluorescence corresponds to the internalized NBD-PE.
Protocol 2: FRET-Based Membrane Fusion Assay
This protocol outlines the steps for a lipid-mixing assay to monitor membrane fusion using NBD-PE and Rhodamine-PE.
Materials:
-
Lipids for vesicle preparation (e.g., DOPC, DOPS)
-
NBD-PE and Rhodamine-PE (Rh-PE)
-
Buffer for vesicle preparation and fusion reaction (e.g., Tris-HCl with NaCl)
-
Extruder with polycarbonate membranes
-
Fluorometer
Procedure:
-
Vesicle Preparation:
-
Labeled Vesicles: Prepare a lipid mixture containing the desired base lipids along with 1.5 mol% NBD-PE and 1.5 mol% Rh-PE.[11] Dry the lipid mixture to a thin film and rehydrate with buffer to form multilamellar vesicles.
-
Unlabeled Vesicles: Prepare a separate batch of vesicles using only the base lipids.
-
Create unilamellar vesicles of a defined size by extruding both the labeled and unlabeled vesicle suspensions through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Fusion Reaction:
-
In a fluorometer cuvette, mix the labeled and unlabeled vesicles at a specific ratio (e.g., 1:9).
-
Initiate the fusion reaction by adding a fusogen (e.g., Ca²⁺ for PS-containing vesicles or PEG).
-
-
Fluorescence Measurement:
-
Set the fluorometer to excite the NBD fluorophore (e.g., at 465 nm) and measure the emission intensity of NBD (e.g., at 535 nm) over time.[12]
-
An increase in NBD fluorescence intensity indicates lipid mixing due to membrane fusion.
-
-
Data Analysis:
-
To determine the percentage of fusion, normalize the fluorescence signal. The 0% fusion level is the initial fluorescence of the labeled vesicles mixed with unlabeled vesicles before the addition of the fusogen. The 100% fusion level can be determined by disrupting all vesicles with a detergent (e.g., Triton X-100) to achieve maximum probe dilution.
-
Visualizations
The following diagrams illustrate the structure of NBD-PE and the principles behind its key applications.
Figure 1: Simplified structure of NBD-PE.
Figure 2: Experimental workflow for an NBD-lipid uptake assay.
Figure 3: Principle of the FRET-based membrane fusion assay.
References
- 1. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Lipid mixing during membrane aggregation and fusion: why fusion assays disagree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstituted membrane fusion requires regulatory lipids, SNAREs and synergistic SNARE chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
